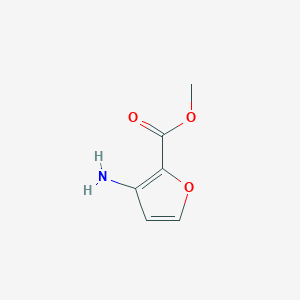

Methyl 3-aminofuran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLPWTWCOSOPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672226 | |

| Record name | Methyl 3-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956034-04-1 | |

| Record name | 2-Furancarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956034-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-aminofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-aminofuran-2-carboxylate structural analysis

An In-Depth Technical Guide to the Structural Analysis of Methyl 3-aminofuran-2-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest, embodying a scaffold prevalent in medicinal chemistry and materials science.[1][2][3] The furan ring system is a core component in numerous pharmacologically active compounds, where it can serve as a bioisostere for phenyl groups, potentially improving metabolic stability and receptor interaction.[3] A thorough understanding of its three-dimensional structure, electronic properties, and spectroscopic signature is paramount for its effective application in drug design and synthesis. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in established analytical principles. We will explore the synthesis, spectroscopic characterization (NMR, IR, MS), crystallographic analysis, and computational modeling of the title compound, offering both theoretical causality and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Aminofuran Scaffold

The 3-aminofuran moiety is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anticancer and antibacterial properties.[1] Its structural and electronic features—a planar, aromatic heterocycle bearing both an electron-donating amine group and an electron-withdrawing carboxylate group—create a unique chemical environment that facilitates diverse molecular interactions. The precise characterization of this scaffold is the critical first step in structure-activity relationship (SAR) studies, enabling the rational design of more potent and selective therapeutic agents.[4] This guide establishes a self-validating workflow for the definitive structural analysis of this compound (Molecular Formula: C₆H₇NO₃, Molecular Weight: 141.12 g/mol ).[5][6]

Synthesis: Prerequisite for Analysis

A robust and reproducible synthesis is the foundation of any structural analysis. An efficient, well-documented method for preparing 3-aminofuran-2-carboxylate esters provides the high-purity material necessary for unambiguous characterization.[7]

Recommended Synthetic Pathway: Mitsunobu Reaction and Cyclization

An effective route involves a two-step or one-pot procedure starting from an α-cyanoketone and an alcohol under Mitsunobu conditions, followed by a base-mediated cyclization.[7] This approach is versatile and has been successfully applied to synthesize 5-alkyl- and 5-aryl-substituted 3-aminofurans.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

-

Mitsunobu Reaction: To a cooled (0 °C) solution of triphenylphosphine (1.4 equiv) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.4 equiv).

-

Add methyl glycolate (1.4 equiv) followed by the appropriate α-cyanoketone (1.0 equiv).

-

Allow the solution to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure and purify the resulting vinyl ether intermediate via column chromatography.

-

Cyclization: To a solution of the purified vinyl ether in anhydrous THF, add sodium hydride (1.1 equiv) portion-wise at 0 °C.

-

Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[7]

Spectroscopic Elucidation Workflow

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive electronic and structural fingerprint of the molecule.

Caption: Integrated workflow for the structural analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1. Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to better resolve the N-H protons.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional): If assignments are ambiguous, acquire 2D spectra such as COSY (to establish H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

3.1.2. Predicted Spectral Data and Interpretation

The following table summarizes the predicted NMR spectral data based on known chemical shift ranges for similar furan and amine structures.[7][8][9][10]

| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality/Interpretation |

| ¹H NMR | ~7.5 | d | H-5 | Furan proton, deshielded by ring oxygen and adjacent C=C bond. Coupled to H-4. |

| ~6.4 | d | H-4 | Furan proton, coupled to H-5. | |

| ~4.7 | br s | -NH₂ | Amine protons. Signal is often broad and its position is concentration/solvent dependent. | |

| ~3.8 | s | -OCH₃ | Methyl ester protons, singlet with 3H integration. | |

| ¹³C NMR | ~160 | s | C-2 (C=O) | Ester carbonyl carbon, highly deshielded by the double bond to oxygen. |

| ~156 | s | C-5 | Furan carbon attached to oxygen, deshielded. | |

| ~145 | s | C-3 | Furan carbon attached to the amino group. | |

| ~100 | s | C-4 | Furan carbon. | |

| ~95 | s | C-2 (ring) | Furan carbon attached to the carboxylate group. | |

| ~52 | s | -OCH₃ | Methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

3.2.1. Experimental Protocol: IR

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

3.2.2. Predicted IR Data and Interpretation

The key is to identify characteristic bands for the primary amine and the α,β-unsaturated ester.[12][13]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A pair of medium-intensity peaks confirms the presence of a primary amine.[12] |

| ~3100 | C-H Aromatic Stretch | Furan Ring | Characteristic C-H stretch for sp² hybridized carbons. |

| ~1710 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption. The frequency is slightly lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the furan ring. |

| 1640 - 1580 | N-H Bend / C=C Stretch | Amine / Furan Ring | Bending vibration for the primary amine often appears in this region, along with aromatic ring stretches.[12] |

| 1300 - 1000 | C-O Stretch | Ester & Furan Ether | Strong bands associated with the C-O single bonds of the ester and the furan ring. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation analysis, further structural information. For volatile furan derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[14][15]

3.3.1. Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities.[14][16] A typical temperature program starts at a low temperature, holds for a few minutes, and then ramps to a higher temperature to ensure elution.

-

MS Detection: Use Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the parent ion and its fragments.

3.3.2. Predicted MS Data and Interpretation

| m/z Value | Identity | Interpretation |

| 141 | [M]⁺ | Molecular Ion Peak: Confirms the molecular weight of 141.12 g/mol . |

| 110 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 82 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group, a common fragmentation pathway for methyl esters. |

Definitive Structure: X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[17][18]

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethyl acetate/hexanes, methanol, acetone).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal vibrations.[19]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure.[19]

Expected Structural Insights

-

Planarity: Confirmation of the planarity of the furan ring.

-

Bond Lengths: The C2-C3 bond within the furan ring is expected to have significant double-bond character. The C-N and C-C(O) bond lengths will provide insight into the electronic delocalization between the amine, furan ring, and carboxylate group.

-

Intermolecular Interactions: The analysis will reveal hydrogen bonding patterns, particularly involving the amine N-H donors and the carbonyl and furan oxygen acceptors, which dictate the crystal packing.

Conclusion

The structural analysis of this compound requires a multi-faceted approach that synthesizes data from several complementary analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula. For definitive proof of the three-dimensional arrangement, single-crystal X-ray crystallography is indispensable. This guide provides the foundational protocols and interpretive logic for researchers to confidently and accurately characterize this important heterocyclic building block, enabling its successful application in the advancement of chemical and pharmaceutical sciences.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. americanelements.com [americanelements.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 17. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

- 19. scispace.com [scispace.com]

An In-depth Technical Guide to Methyl 3-aminofuran-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of a Versatile Heterocycle

Methyl 3-aminofuran-2-carboxylate (CAS No. 956034-04-1) is a heterocyclic compound featuring a furan ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 2-position.[1][2][3] This seemingly simple molecule has garnered increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The unique arrangement of its functional groups—a nucleophilic amino group, an electrophilic ester, and an electron-rich aromatic furan ring—imparts a high degree of reactivity and versatility, making it a valuable building block for the synthesis of more complex molecular architectures.[1] Furan derivatives, in general, are known to exhibit a wide spectrum of biological activities, and the strategic placement of the amino and ester moieties on this scaffold offers numerous possibilities for derivatization in the pursuit of novel therapeutic agents.[4]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a molecule's physicochemical properties is paramount for its effective utilization in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a foundational understanding of its characteristics.

| Property | Value | Source |

| CAS Number | 956034-04-1 | ChemScene[5] |

| Molecular Formula | C₆H₇NO₃ | ChemScene[5] |

| Molecular Weight | 141.12 g/mol | ChemScene[5] |

| Appearance | Solid (predicted) | CymitQuimica[6] |

| Boiling Point (Predicted) | 295.6 °C at 760 mmHg | American Elements[3] |

| Topological Polar Surface Area (TPSA) | 65.46 Ų | ChemScene[5] |

| LogP (Predicted) | 0.6484 | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Hydrogen Bond Acceptors | 4 | ChemScene[5] |

| Rotatable Bonds | 1 | ChemScene[5] |

Solubility and pKa:

Synthesis and Purification: Crafting the Building Block

The synthesis of 3-aminofuran-2-carboxylate esters can be achieved through several routes. One efficient and general method involves the reaction of an α-cyanoketone with an ester of glyoxylic acid under Mitsunobu conditions, followed by a base-mediated cyclization.[8]

References

- 1. spectrabase.com [spectrabase.com]

- 2. myuchem.com [myuchem.com]

- 3. americanelements.com [americanelements.com]

- 4. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the 3-Aminofuran-2-carboxylate Scaffold

An In-depth Technical Guide to the Synthesis of Methyl 3-aminofuran-2-carboxylate

The furan ring system is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2][3] Among the diverse array of furan derivatives, molecules bearing amino and carboxylate functionalities are of particular interest due to their versatile reactivity and their ability to serve as key building blocks in the synthesis of more complex molecular architectures. This compound (CAS No. 956034-04-1) is an important organic ester that features a furan ring, an amino group, and a methyl ester moiety, which contribute to its high reactivity.[4] This compound and its ethyl ester analog are valuable intermediates in the development of novel therapeutics, including anti-inflammatory agents and other specialty chemicals.[5][6] For instance, this compound serves as a precursor for the synthesis of fluorinated furan derivatives, which are of considerable interest in drug discovery for enhancing metabolic stability and binding affinity.[7]

This technical guide provides a comprehensive overview of the primary synthetic pathways to access this compound and its ethyl ester analog. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to enable researchers to reliably reproduce and adapt these methods.

Primary Synthesis Pathway: Mitsunobu Reaction Followed by Base-Mediated Cyclization

An efficient and widely adopted method for the preparation of 3-aminofuran-2-carboxylate esters proceeds through a two-step sequence involving a Mitsunobu reaction to form a vinyl ether intermediate, followed by a base-catalyzed intramolecular cyclization.[5] This approach is notable for its use of readily available starting materials and its generally good yields.

Mechanistic Rationale

The cornerstone of this pathway is the Mitsunobu reaction, which facilitates the O-alkylation of an α-cyanoketone with an alcohol (in this case, an ester of glycolic acid). The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct. The subsequent base-mediated cyclization is an intramolecular Thorpe-Ziegler type reaction, where the enolate formed by deprotonation of the carbon α to the ester attacks the nitrile group, leading to the formation of the furan ring after tautomerization.

The choice of a strong, non-nucleophilic base such as sodium hydride is critical for the cyclization step to avoid saponification of the ester group and to efficiently deprotonate the α-carbon of the ester in the vinyl ether intermediate.[5]

Visualizing the Pathway

Caption: Mitsunobu and Cyclization Pathway.

Experimental Protocol: Two-Step Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate

This protocol is adapted from a reported synthesis of an ethyl ester analog and can be modified for the methyl ester by using methyl glycolate.[5]

Step 1: Synthesis of the Vinyl Ether Intermediate

-

To a solution of triphenylphosphine (1.4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.4 equivalents) dropwise.

-

Stir the resulting mixture for 15-20 minutes at 0 °C.

-

Add a solution of ethyl glycolate (1.4 equivalents) in anhydrous THF to the reaction mixture.

-

Finally, add a solution of the α-cyanoketone (e.g., 4,4-dimethyl-3-oxopentanenitrile, 1.0 equivalent) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 15 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to afford the vinyl ether intermediate.

Step 2: Cyclization to the 3-Aminofuran

-

To a slurry of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF, add a solution of the vinyl ether intermediate (1.0 equivalent) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield the desired ethyl 3-aminofuran-2-carboxylate.

One-Pot Procedure

For increased operational simplicity, a one-pot procedure has been developed that combines the Mitsunobu reaction and the cyclization step without isolation of the vinyl ether intermediate, often providing comparable yields.[5]

Experimental Protocol: One-Pot Synthesis

-

Follow steps 1-5 of the vinyl ether synthesis protocol.

-

After stirring for 15 hours at room temperature, cool the reaction mixture to 0 °C.

-

Carefully add sodium hydride (1.1 equivalents) in portions.

-

Allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Concentrate the mixture and purify by flash column chromatography as described above.

Quantitative Data Summary

| Starting α-Cyanoketone | Product | Yield (Two-Step) | Yield (One-Pot) | Reference |

| 4,4-Dimethyl-3-oxopentanenitrile | Ethyl 3-amino-5-tert-butylfuran-2-carboxylate | 88% | 83% | [5] |

| 3-Oxo-3-phenylpropanenitrile | Ethyl 3-amino-5-phenylfuran-2-carboxylate | - | 85% | [5] |

Alternative Synthesis Pathway: From Alkynenitriles

An atom-economical alternative route to 3-aminofuran-2-carboxylates involves the conjugate addition of an alcohol (e.g., ethyl glycolate) to an electron-deficient alkynenitrile, followed by a modified Thorpe-Ziegler cyclization.[8] This method offers a rapid and operationally simple protocol for accessing a library of substituted 3-aminofurans.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed Michael addition of the alcohol to the activated alkyne, forming an enol ether intermediate. Subsequent intramolecular cyclization, similar to the previous method, involves the attack of the enolate on the nitrile, leading to the formation of the furan ring.

Visualizing the Workflow

Caption: Synthesis from Alkynenitriles.

Purification and Characterization

Purification of this compound is typically achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[5] The purity and identity of the final product should be confirmed by a combination of analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]

-

Melting Point: For solid compounds, the melting point is a good indicator of purity.[5]

Conclusion

The synthesis of this compound and its analogs is well-established, with the Mitsunobu-cyclization sequence representing a robust and high-yielding approach. The alternative synthesis from alkynenitriles provides a valuable, atom-economical option. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access this versatile building block for their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. myuchem.com [myuchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-aminofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminofuran-2-carboxylate (CAS Number: 956034-04-1) is a versatile heterocyclic building block of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a furan ring substituted with both an amino and a methyl ester group, provides multiple points for chemical modification, making it a valuable precursor for the synthesis of more complex molecular architectures.[2] The furan scaffold is a common motif in a variety of biologically active compounds, and the strategic placement of the amino and ester functionalities on this core allows for the construction of diverse molecular libraries for drug discovery and development.[3][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important chemical intermediate.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 956034-04-1 | [1] |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| Appearance | Expected to be a solid | General |

| Purity | Commercially available up to >98% | [5] |

Spectral Characterization

Detailed spectral data for this compound is not widely published. However, based on the analysis of closely related structures and fundamental principles of spectroscopy, the following characteristics can be anticipated:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons on the furan ring, the amino group, and the methyl ester. A patent for the closely related methyl 4-aminofuran-2-carboxylate hydrochloride shows signals for the furan protons as doublets around 7.24 and 6.8 ppm, the amino protons as a broad singlet, and the methyl ester protons as a singlet around 3.75 ppm.[6] Similar chemical shifts would be expected for the title compound.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester is expected to appear downfield (around 160-170 ppm). The carbons of the furan ring will have characteristic shifts, with those bonded to heteroatoms appearing at lower field.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O and C-N stretching vibrations.[9]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.12). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or other characteristic cleavages of the furan ring.

Synthesis of this compound

The synthesis of substituted 3-aminofuran-2-carboxylates has been efficiently achieved through a method developed by Redman et al.[5] While this method was initially reported for 5-substituted analogs, the principles can be adapted for the synthesis of the unsubstituted this compound. The proposed synthetic strategy involves the reaction of an appropriate α-cyanoketone precursor with methyl glyoxylate under Mitsunobu conditions to form a vinyl ether, which then undergoes a base-mediated cyclization to yield the desired 3-aminofuran.

Conceptual Framework of the Synthesis

The key to this synthesis is the formation of a crucial C-O bond to construct the furan ring. The Mitsunobu reaction is an excellent choice for this transformation as it allows for the coupling of an alcohol (in this case, an enol or its equivalent) with a pronucleophile under mild, neutral conditions. The subsequent intramolecular cyclization is a Thorpe-Ziegler type reaction, where the nitrile group is attacked by an in-situ generated carbanion, leading to the formation of the aminofuran ring system.

Detailed Experimental Protocol

This protocol is an adapted procedure based on the work of Redman et al. for the synthesis of 5-substituted 3-aminofuran-2-carboxylate esters.[5]

Materials and Reagents:

-

3-oxopropanenitrile (Malononitrile monoaldehyde)

-

Methyl glyoxylate

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

Step 1: Mitsunobu Reaction to form the Vinyl Ether Intermediate

-

To a stirred solution of triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.2 eq.) dropwise.

-

After stirring for 15 minutes, add a solution of methyl glyoxylate (1.1 eq.) in anhydrous THF.

-

Continue stirring for another 15 minutes, then add a solution of 3-oxopropanenitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Base-mediated Cyclization to this compound

-

Cool the reaction mixture from Step 1 to 0 °C.

-

Carefully add sodium hydride (2.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the vinyl ether intermediate.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the furan ring, the primary amino group, and the methyl ester.

-

The Furan Ring: The furan ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the directing effects of the amino and ester groups will influence the regioselectivity of such reactions.

-

The Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The nucleophilicity of the amino group can be modulated by the electron-withdrawing effect of the adjacent ester group. For certain reactions, protection of the amino group may be necessary.[10]

-

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to other functional groups such as amides.

Key Chemical Transformations

Caption: Key chemical transformations of this compound.

Example Protocol: Diazotization and Fluorination (Balz-Schiemann type reaction)

This protocol illustrates a potential transformation of the amino group, based on established methodologies for similar substrates.

Materials and Reagents:

-

This compound

-

Tetrafluoroboric acid (HBF₄), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Anhydrous diethyl ether

-

Anhydrous toluene

Procedure:

-

In a suitable flask, dissolve this compound in tetrafluoroboric acid at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the mixture at 0 °C for 1 hour to form the diazonium tetrafluoroborate salt as a precipitate.

-

Collect the precipitate by filtration, wash with cold water and cold diethyl ether, and dry under vacuum.

-

Thermally decompose the dried diazonium salt in a suitable high-boiling solvent like toluene to yield Methyl 3-fluorofuran-2-carboxylate.

-

Purify the product by column chromatography.

Applications in Research and Drug Development

The 3-aminofuran-2-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry. Derivatives of this and related structures, such as aminobenzofurans, have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][11][12][13]

-

As a Scaffold for Bioactive Molecules: The presence of orthogonal functional groups (amine and ester) allows for the divergent synthesis of libraries of compounds for high-throughput screening. The furan core can act as a bioisostere for other aromatic systems, such as benzene or thiophene, offering a means to modulate the physicochemical and pharmacokinetic properties of a lead compound.

-

Antimicrobial and Anticancer Potential: Furan-containing compounds have shown promise as antimicrobial and anticancer agents.[12] For instance, some benzofuran derivatives exhibit significant cytotoxic activity against human cancer cell lines.[3] The 3-aminofuran-2-carboxylate moiety can serve as a starting point for the synthesis of novel analogs with potentially enhanced or novel biological activities.

Potential Signaling Pathway Modulation

Given the broad range of biological activities observed in furan and benzofuran derivatives, molecules synthesized from this compound could potentially interact with various cellular signaling pathways. For example, some heterocyclic compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling.

Caption: Hypothetical workflow from building block to biological effect.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel trained in chemical laboratory safety. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. myuchem.com [myuchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Methyl 3-aminofuran-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-aminofuran-2-carboxylate (CAS 956034-04-1), a significant heterocyclic building block in medicinal chemistry and drug development.[1] While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous furan derivatives, presents a robust, predicted spectroscopic profile. This includes detailed analyses of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the structural elucidation of this important furan derivative.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol , is a vital intermediate in organic synthesis.[2][3][4] Its structure, featuring a furan ring substituted with both an amino and a methyl ester group, makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The precise characterization of this molecule is paramount for ensuring the purity and identity of downstream products in a research and development setting. This guide provides the essential spectroscopic data and interpretation required for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the furan ring protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Doublet | 1H | H-5 |

| ~5.9 - 6.1 | Doublet | 1H | H-4 |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: Predicted chemical shifts are in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact positions may vary depending on the solvent used.

Interpretation of the ¹H NMR Spectrum:

-

Furan Protons (H-5 and H-4): The protons on the furan ring are expected to appear as doublets due to coupling to each other. The H-5 proton is anticipated to be further downfield (deshielded) compared to the H-4 proton. This is because H-5 is adjacent to the ring oxygen, which has a significant deshielding effect.

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are magnetically equivalent and are therefore expected to appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct carbon signals are expected for this compound.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~145 | C-5 |

| ~140 | C-3 |

| ~115 | C-2 |

| ~105 | C-4 |

| ~51 | -OCH₃ |

Note: Predicted chemical shifts are in ppm relative to TMS. Solvent effects can cause minor variations.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically around 165 ppm.

-

Furan Carbons: The furan ring carbons will have characteristic chemical shifts. C-3, being attached to the nitrogen of the amino group, will be significantly affected. C-2 is attached to the ester group, and C-5 is adjacent to the ring oxygen. C-4 is expected to be the most shielded of the ring carbons.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear at a characteristic upfield position, typically around 51 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized procedure for acquiring NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm). For many modern spectrometers, the residual solvent peak can also be used for calibration.

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-O bonds, as well as vibrations associated with the furan ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Primary Amine |

| 3150 - 3100 | C-H stretch | Aromatic (Furan) |

| 2960 - 2850 | C-H stretch | Aliphatic (Methyl) |

| ~1720 | C=O stretch | Ester |

| ~1620 | C=C stretch | Aromatic (Furan) |

| ~1580 | N-H bend | Primary Amine |

| 1300 - 1000 | C-O stretch | Ester and Furan |

Interpretation of the IR Spectrum:

-

N-H Stretching: The primary amine will exhibit two characteristic stretching bands in the 3400-3200 cm⁻¹ region.[5]

-

C-H Stretching: Aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.[6]

-

C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[7]

-

C=C and C-O Stretching: The furan ring will show characteristic C=C stretching vibrations. The C-O stretching of the ester and the furan ring will result in strong bands in the fingerprint region (1300-1000 cm⁻¹).[8]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

Table 4: Predicted Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 141 | [M]⁺, Molecular Ion |

| 110 | [M - OCH₃]⁺ |

| 82 | [M - COOCH₃]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 141, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). Therefore, significant fragments are predicted at m/z 110 and 82. Further fragmentation of the furan ring may also be observed.[9][10]

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are produced.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 142.

-

Data Analysis: Analyze the spectrum to determine the molecular weight and identify the major fragment ions.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's identity and purity. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling confident structural verification in the absence of readily available experimental spectra.

References

- 1. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. americanelements.com [americanelements.com]

- 3. Synthonix, Inc > 956034-04-1 | this compound [synthonix.com]

- 4. chemscene.com [chemscene.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Advent of a Heterocyclic Amine: A Technical Guide to the Discovery and History of 3-Aminofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminofuran scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds. Its unique electronic properties and synthetic versatility have established it as a cornerstone in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of 3-aminofuran derivatives. We traverse the foundational milestones in furan chemistry, explore the seminal first synthesis of a 3-aminofuran derivative, and chart the evolution of synthetic methodologies from classical rearrangements to modern catalytic strategies. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the historical context and synthetic underpinnings of this important class of compounds, thereby fostering further innovation in the field.

Introduction: The Furan Ring and the Significance of the 3-Amino Substituent

Furan, a five-membered aromatic heterocycle containing an oxygen atom, has a rich history dating back to the late 18th century.[1][2] Its discovery and the subsequent exploration of its chemistry laid the groundwork for the development of a vast array of furan derivatives with diverse applications. The name "furan" itself has origins in the Latin word "furfur," meaning bran, from which the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] Furan itself was first prepared by Heinrich Limpricht in 1870.[1]

The introduction of an amino group onto the furan ring dramatically alters its chemical personality. The position of this substituent is critical, and the 3-aminofuran core, in particular, presents a unique electronic profile. The nitrogen atom's lone pair of electrons participates in the aromatic system, increasing the ring's electron density and influencing its reactivity in electrophilic substitution and cycloaddition reactions. This enhanced reactivity, coupled with the hydrogen bonding capabilities of the amino group, makes 3-aminofuran derivatives attractive scaffolds for interacting with biological targets. Consequently, these compounds have found applications as pharmaceuticals, agrochemicals, and functional materials.[3]

Early Explorations and Synthetic Hurdles: A Quest for the Amino Group

Despite the early discovery of furan and its simpler derivatives, the synthesis of aminofurans, particularly the 3-isomers, presented significant challenges to early organic chemists. The inherent instability of the aminofuran core, especially in the absence of electron-withdrawing groups, made their isolation and characterization difficult. The classical methods for furan synthesis, such as the Paal-Knorr synthesis (from 1,4-dicarbonyl compounds) and the Feist-Benary synthesis (from α-halo ketones and β-dicarbonyl compounds), were not readily adaptable for the direct introduction of an amino group at the 3-position.[1][2][4][5][6][7][8][9]

The primary hurdles included:

-

Instability of Precursors and Products: Many of the logical precursors for 3-aminofuran synthesis were themselves unstable or prone to polymerization under the required reaction conditions. The final 3-aminofuran products were also often susceptible to oxidation and decomposition.

-

Lack of Regiocontrol: Early methods for functionalizing the furan ring often lacked the regioselectivity required to specifically introduce a nitrogen functionality at the C-3 position.

-

Harsh Reaction Conditions: The conditions required for many classical organic reactions were often too harsh for the delicate aminofuran ring system to survive.

These challenges meant that for many years, the synthesis of 3-aminofuran derivatives remained an elusive goal, pushing chemists to develop more creative and indirect approaches.

A Landmark Achievement: The First Synthesis of a 3,4-Diaminofuran Derivative

A pivotal moment in the history of 3-aminofuran chemistry arrived in 1945, with the work of Klaus Hofmann and Anna Bridgwater.[10][11] While not the synthesis of the parent 3-aminofuran, their preparation of stable 3,4-diaminofuran derivatives marked the first successful and well-documented entry into this class of compounds. Their work was driven by the need for synthetic analogs of biotin.[10]

Recognizing the instability of simple aminofurans, Hofmann and Bridgwater targeted more stable, functionalized derivatives.[10] Their strategy centered on the Curtius rearrangement , a classic reaction that converts a carboxylic acid to an amine with the loss of one carbon atom.[12][13][14][15][16]

Experimental Protocol: Hofmann and Bridgwater's Synthesis of 3,4-Dicarbethoxyamino-2-methylfuran[10]

The synthesis began with the readily available 3,4-dicarboxy-2-methylfuran. The key steps are outlined below:

-

Formation of the Diacid Chloride: 3,4-dicarboxy-2-methylfuran was treated with thionyl chloride (SOCl₂) to convert the carboxylic acid groups into the more reactive acid chlorides.

-

Formation of the Diacyl Azide: The resulting diacid chloride was then reacted with sodium azide (NaN₃) in an aqueous ether solution to form the corresponding diacyl azide.

-

Curtius Rearrangement: The crystalline diacyl azide was subsequently decomposed by heating in absolute ethanol. This thermal decomposition initiated the Curtius rearrangement, where the acyl azide groups rearranged to isocyanates with the loss of nitrogen gas.

-

Trapping of the Isocyanate: The highly reactive isocyanate intermediates were immediately trapped by the ethanol solvent to form stable urethane (carbethoxyamino) groups.

This sequence of reactions yielded the desired 3,4-dicarbethoxyamino-2-methylfuran, a stable, crystalline solid that could be fully characterized.

Start [label="3,4-Dicarboxy-2-methylfuran"]; AcidChloride [label="3,4-Di(chloroformyl)-2-methylfuran"]; AcylAzide [label="3,4-Di(azidocarbonyl)-2-methylfuran"]; Isocyanate [label="Diisocyanate Intermediate"]; Product [label="3,4-Dicarbethoxyamino-2-methylfuran"];

Start -> AcidChloride [label="SOCl₂"]; AcidChloride -> AcylAzide [label="NaN₃"]; AcylAzide -> Isocyanate [label="Heat (Δ), -N₂"]; Isocyanate -> Product [label="Ethanol"]; }

Figure 1: Simplified workflow of Hofmann and Bridgwater's synthesis of a 3,4-diaminofuran derivative via the Curtius rearrangement.

This work was a landmark achievement for several reasons:

-

It provided the first concrete evidence that 3-aminofuran derivatives could be synthesized and isolated as stable compounds.

-

It demonstrated the utility of the Curtius rearrangement as a viable method for accessing the aminofuran core, albeit in a protected form.

-

It opened the door for further exploration of the chemistry and biological activity of this novel class of heterocycles.

The Evolution of Synthetic Strategies: From Classical to Contemporary

Following Hofmann's pioneering work, the field of 3-aminofuran synthesis began to expand, with chemists developing a variety of new and more efficient methods. These can be broadly categorized into classical cyclization and rearrangement reactions, and modern catalytic and multicomponent reactions.

Classical Approaches: Building the Ring

-

Thorpe-Ziegler Cyclization: This reaction, an intramolecular version of the Thorpe reaction, involves the base-catalyzed condensation of dinitriles to form an enamine, which can then be hydrolyzed to a cyclic ketone.[17][18][19][20] By carefully designing the dinitrile precursor, this method can be adapted for the synthesis of 3-aminothiophenes and, in some cases, 3-aminofurans.[3] The general principle involves the cyclization of a molecule containing both a nitrile and a group that can act as a nucleophile to form the furan ring.

Dinitrile [label="α-Alkoxy-β-cyanoketone"]; Enolate [label="Enolate Intermediate"]; CyclizedProduct [label="Iminofuran"]; Tautomer [label="3-Aminofuran Derivative"];

Dinitrile -> Enolate [label="Base"]; Enolate -> CyclizedProduct [label="Intramolecular\nNucleophilic Attack"]; CyclizedProduct -> Tautomer [label="Tautomerization"]; }

Figure 2: Conceptual pathway for 3-aminofuran synthesis via a modified Thorpe-Ziegler cyclization.

-

Other Rearrangement Reactions: The success of the Curtius rearrangement spurred investigations into other named reactions for the synthesis of aminofurans. The Hofmann rearrangement , which converts a primary amide to a primary amine with one fewer carbon atom, also presents a potential, though less commonly reported, route from 3-furamides.

The Modern Era: Catalysis and Multicomponent Reactions

The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic organic chemistry, with a move towards more efficient, atom-economical, and environmentally benign methods. This has had a profound impact on the synthesis of 3-aminofuran derivatives.

-

Transition-Metal Catalysis: The use of transition metals, particularly copper and palladium, has revolutionized furan synthesis. Copper-catalyzed multicomponent reactions, for instance, allow for the one-pot synthesis of highly substituted 3-aminofurans from simple, readily available starting materials.[21] A notable example is the reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne in the presence of a copper(I) catalyst.[21]

-

One-Pot and Tandem Reactions: Modern synthetic strategies often focus on combining multiple reaction steps into a single operation, avoiding the need for purification of intermediates. These "one-pot" or "tandem" reactions are highly efficient and have been successfully applied to the synthesis of complex 3-aminofuran derivatives.[3][21]

-

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate organic reactions has also found application in 3-aminofuran synthesis, often leading to significantly reduced reaction times and improved yields.

Summary of Key Synthetic Methodologies

| Method | Key Reagents/Catalysts | Era of Development | Advantages | Disadvantages |

| Curtius Rearrangement | 3-Furoyl azide | Mid-20th Century | Access to protected amines | Requires synthesis of the azide precursor, often involves harsh conditions |

| Thorpe-Ziegler Cyclization | Dinitrile precursors, base | Mid-20th Century | Forms the heterocyclic ring | Limited substrate scope, can require strong bases |

| Copper-Catalyzed Multicomponent Reaction | 2-Ketoaldehyde, amine, alkyne, Cu(I) catalyst | Late 20th/Early 21st Century | High atom economy, operational simplicity, broad substrate scope | May require specialized ligands, catalyst cost |

| Intramolecular Cyclization of Fluorovinamides | Fluorovinamides, SOCl₂ | Early 21st Century | Rapid, high-yielding, access to fluorinated derivatives | Specific to fluorinated compounds |

Biological Activity and Modern Applications

The development of diverse and efficient synthetic routes to 3-aminofuran derivatives has enabled extensive exploration of their biological activities. These compounds have shown promise in a range of therapeutic areas:

-

Antimicrobial and Antifungal Agents: Certain 3-aminofuran derivatives have demonstrated potent activity against various bacterial and fungal strains.

-

Anticancer Activity: The 3-aminofuran scaffold has been incorporated into molecules designed to target various cancer-related pathways.

-

Enzyme Inhibition: The ability of the 3-aminofuran core to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for enzyme inhibitors.

Future Outlook

The journey of 3-aminofuran derivatives, from their challenging inception to their current status as a valuable class of heterocycles, is a testament to the ingenuity of synthetic chemists. The future of this field is bright, with ongoing research focused on:

-

Development of Novel Catalytic Systems: The discovery of new and more efficient catalysts will continue to drive innovation in 3-aminofuran synthesis.

-

Green Chemistry Approaches: A growing emphasis on sustainability will lead to the development of more environmentally friendly synthetic methods.

-

Expansion of Biological Applications: As our understanding of disease biology grows, so too will the opportunities for applying 3-aminofuran derivatives to new therapeutic targets.

-

Materials Science: The unique electronic properties of 3-aminofurans make them promising candidates for the development of new organic electronic materials.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Feist-Benary synthesis of furan [quimicaorganica.org]

- 9. Paal–Knorr synthesis of furans [quimicaorganica.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curtius Rearrangement [organic-chemistry.org]

- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 18. scribd.com [scribd.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 21. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Reactivity of the Furan Ring in Methyl 3-aminofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-aminofuran-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and specialty chemical synthesis.[1][2] Its reactivity is governed by a fascinating interplay of competing electronic effects: the powerful electron-donating amino group at the C3 position and the electron-withdrawing methyl carboxylate group at the C2 position. This "push-pull" arrangement imbues the furan ring with a unique chemical profile, distinct from simpler furan derivatives. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on electrophilic aromatic substitution, cycloaddition reactions, and reactivity at its substituent functional groups. By explaining the causality behind its reactivity patterns and providing detailed experimental frameworks, this document serves as a technical resource for professionals leveraging this versatile building block in complex organic synthesis.

Introduction to this compound: A Modulated Electronic System

The furan ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, rendering it more susceptible to reactions that disrupt the pi-system, such as addition and ring-opening.[3] The reactivity of the furan core in this compound is profoundly influenced by its substituents.

-

The Activating Amino Group (-NH₂): Positioned at C3, the amino group acts as a potent activating group. Through its +M (mesomeric) or resonance effect, the nitrogen lone pair donates electron density into the furan ring, significantly increasing its nucleophilicity. This makes the ring highly susceptible to attack by electrophiles.[4]

-

The Deactivating Carboxylate Group (-COOCH₃): Located at C2, the methyl carboxylate group is an electron-withdrawing group (EWG). It deactivates the ring through both a -I (inductive) effect and a -M (mesomeric) effect, pulling electron density out of the pi-system.

The synergy of these two groups creates a polarized molecule where the electron-donating character of the amine dominates, making the furan ring electron-rich and highly reactive towards electrophiles. However, the EWG at C2 modulates this reactivity and plays a critical role in directing the regiochemical outcome of these reactions.

Caption: Resonance showing donation from the C3-amino group, increasing electron density at the C5 position.

Electrophilic Aromatic Substitution (EAS)

The high electron density of the furan ring in this compound makes it exceptionally reactive in electrophilic aromatic substitution (EAS) reactions.[5]

Mechanistic Overview and Regioselectivity

The mechanism of EAS involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] A subsequent deprotonation step restores aromaticity.

The directing effects of the substituents determine the position of electrophilic attack.

-

The -NH₂ group is a powerful ortho, para-director.

-

The -COOCH₃ group is a meta-director.

In this molecule, the positions ortho and para to the activating -NH₂ group are C2 and C4, and C5 respectively. The position meta to the deactivating -COOCH₃ group is C4. The C5 position is overwhelmingly favored for electrophilic attack due to two key factors:

-

It is the para position relative to the strongly activating amino group, receiving maximum electron density via resonance.

-

Attack at C5 leads to a sigma complex where the positive charge is most effectively delocalized, including onto the nitrogen atom of the amino group, without placing a positive charge adjacent to the electron-withdrawing carboxylate group.

Caption: General workflow for Electrophilic Aromatic Substitution (EAS) on the furan ring.

Key EAS Reactions and Protocols

A. Halogenation (e.g., Bromination) Halogenation proceeds readily without the need for a strong Lewis acid catalyst due to the highly activated nature of the ring.

-

Protocol: Synthesis of Methyl 5-bromo-3-aminofuran-2-carboxylate

-

Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 15 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

B. Friedel-Crafts Acylation This reaction introduces an acyl group, typically at the C5 position. Mild Lewis acids are sufficient to catalyze the reaction.

-

Protocol: Synthesis of Methyl 5-acetyl-3-aminofuran-2-carboxylate

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.

-

Separate the organic layer, extract the aqueous layer with DCM, combine organic fractions, wash with brine, dry, and purify by chromatography.

-

Data Summary for EAS Reactions

| Reaction | Electrophile | Catalyst | Typical Solvent | Predicted Yield | Major Product |

| Bromination | NBS | None | DCM / THF | >90% | 5-bromo derivative |

| Chlorination | NCS | None | DCM / THF | >85% | 5-chloro derivative |

| Acylation | Acetyl Chloride | AlCl₃ | DCM | 70-85% | 5-acetyl derivative |

| Nitration | HNO₃ / H₂SO₄ | - | Acetic Anhydride | Low-Moderate | 5-nitro derivative (ring decomposition is a risk) |

Cycloaddition Reactions

The reduced aromatic character of furan allows it to act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[3]

The Furan Ring as a Modulated Diene

The feasibility of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8]

-

The electron-donating -NH₂ group raises the energy of the furan's HOMO, making it a more reactive diene.

-

The electron-withdrawing -COOCH₃ group lowers the energy of the HOMO, making it a less reactive diene.

The net effect is a moderately activated diene system. The reaction is often reversible, and the thermodynamic stability of the products plays a key role.[9] Reactions with electron-deficient dienophiles like maleimides or maleic anhydride are most effective.

Caption: Workflow for a typical Diels-Alder reaction involving the furan substrate.

[4+2] Cycloaddition Protocol

-

Protocol: Reaction with N-Phenylmaleimide

-

Combine this compound (1.0 eq) and N-phenylmaleimide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add an inert, high-boiling solvent such as toluene or xylene.

-

Heat the mixture to reflux (110-140 °C) and stir for 12-24 hours. Monitor the reaction by ¹H NMR or LC-MS to observe the formation of the cycloadduct.

-

Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Note: The ratio of endo to exo products can be influenced by reaction temperature and time, with the exo adduct often being the thermodynamically favored product.[9]

-

Reactivity at the Substituents

Beyond the furan ring itself, the amino and carboxylate groups are key sites for chemical modification.

Reactions of the Amino Group

The C3-amino group behaves as a typical, albeit slightly less basic, arylamine. It readily undergoes reactions such as:

-

Acylation: Formation of amides by reaction with acid chlorides or anhydrides.

-

Sulfonylation: Formation of sulfonamides.

-

Alkylation: N-alkylation, though over-alkylation can be an issue.

Reactions of the Carboxylate Group

The methyl ester at C2 is susceptible to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives.[10][11][12] This pathway allows for the conversion of the ester into other functional groups.

-

Saponification (Hydrolysis): Treatment with a strong base (e.g., NaOH, KOH) followed by acidic workup converts the ester to a carboxylic acid.[10]

-

Amidation: Direct reaction with amines, often requiring heat or catalysis, to form amides. The use of coupling agents like Dicyclohexylcarbodiimide (DCC) facilitates this transformation under milder conditions.[13]

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl group.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3-amino-2-(hydroxymethyl)furan.

-

Protocol: Amide Synthesis via DCC Coupling

-

Hydrolyze the starting ester to the corresponding carboxylic acid (3-aminofuran-2-carboxylic acid) via saponification.

-

Dissolve the carboxylic acid (1.0 eq), a primary or secondary amine (1.1 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over sodium sulfate, concentrate, and purify the resulting amide by chromatography.

-

Oxidative Pathways

The electron-rich furan ring is sensitive to oxidation.[5] Strong oxidizing agents can lead to ring-opening, yielding 1,4-dicarbonyl compounds.[14] This reactivity can be exploited synthetically, using the furan ring as a masked carboxylic acid or dicarbonyl moiety.[15] Milder, controlled oxidation, for instance with OH radicals in atmospheric chemistry studies, can also lead to ring-opening or the formation of hydroxy-furanone compounds.[16]

Summary and Future Outlook

The chemical reactivity of this compound is a textbook example of substituent-directed synthesis.

-